molecular formula C10H8BrNO2 B2594925 3-(3-Bromo-4-methoxyphenyl)-3-oxopropanenitrile CAS No. 1179624-77-1

3-(3-Bromo-4-methoxyphenyl)-3-oxopropanenitrile

Cat. No. B2594925
CAS RN: 1179624-77-1
M. Wt: 254.083
InChI Key: PTXHNRLVRMFIEN-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-methoxyphenyl)-3-oxopropanenitrile , also known by its chemical structure (3-Bromo-4-methoxyphenyl)(phenyl)methanone , is a synthetic organic compound. Its molecular formula is C~14~H~11~BrO~2~ , and it has an average mass of approximately 291.14 Da . This compound belongs to the class of aryl ketones and contains both a bromine atom and a methoxy group attached to a phenyl ring.


Molecular Structure Analysis

The compound’s molecular structure consists of a central phenyl ring with a bromine atom at the para position and a methoxy group at the meta position. The ketone functional group is attached to the phenyl ring, and the nitrile group is positioned at the end of the alkyl chain .

Scientific Research Applications

Chemical Synthesis and Reaction Studies

  • Manganese(III) Acetate Promoted Reactions : A study demonstrated the use of 3-(4-methoxyphenyl)-3-oxopropanenitrile in chemical reactions promoted by manganese(III) acetate. The specific structure and configuration of dihydrofuran derivatives formed were determined, showcasing the compound's role in regioselective synthesis (Deliomeroglu et al., 2012).

  • Synthesis of Pyrazolo[1,5-a]pyrimidine Analogs : Another research described an efficient method for synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives using 3-(4-methoxyphenyl)-3-oxopropanenitrile. These compounds exhibited promising anti-inflammatory and anti-cancer activities (Kaping et al., 2016).

  • Facile Synthesis of Polysubstituted Thiopene and 1,3,4-Thiadiazole Derivatives : Research on 3-(Benzothiazol-2-yl)-3-oxopropanenitrile, a related compound, led to the synthesis of novel thiadiazole derivatives, illustrating the compound's utility in creating complex organic structures (Farag et al., 1997).

Optical and Photophysical Properties

  • Tuning Optical Properties of Poly(thiophene)s : A study focused on the postfunctionalization of poly(3-hexylthiophene) with various functional groups, including 4-methoxyphenyl, to explore its effect on optical and photophysical properties. This research highlights the compound's potential in altering the properties of polymeric materials (Li et al., 2002).

Organic and Pharmaceutical Chemistry

  • Synthesis of Hetero Annulated Isoxazolo-, Pyrido- and Pyrimido Carbazoles : A study involved the condensation of 2,3,4,9-tetrahydro-1H-carbazol-1-one with 3-bromo-4-methoxy benzaldehyde to create novel hetero annulated carbazoles. These compounds were screened for anti-tumor activity, showing the compound's relevance in medicinal chemistry (Murali et al., 2017).

  • Design and Synthesis of Thiophene and 1,3,4-Thiadiazole Based Heterocycles : Research on 3-oxopropanenitriles, closely related to the compound , was used to synthesize new thiophene and thiadiazole heterocycles. The study provides insights into the versatility of such compounds in organic synthesis (Khidre et al., 2019).

Marine Natural Products

  • Bromophenol Derivatives from Red Algae : Research on bromophenol derivatives from red algae, including compounds similar to 3-(3-Bromo-4-methoxyphenyl)-3-oxopropanenitrile, was conducted to elucidate their structures. These compounds were tested against various human cancer cell lines and microorganisms (Zhao et al., 2004).

Corrosion Inhibition

  • Tetrahydrocarbazole Derivatives as Corrosion Inhibitors : A study explored the use of 3-oxopropanenitrile derivatives as corrosion inhibitors for zinc in HCl solution. This research indicates the compound's potential applications in materials science and corrosion prevention (Fouda & Abdallah, 2010).

properties

IUPAC Name

3-(3-bromo-4-methoxyphenyl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10-3-2-7(6-8(10)11)9(13)4-5-12/h2-3,6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXHNRLVRMFIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromo-4-methoxyphenyl)-3-oxopropanenitrile

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